
Monohydrogen (L-glutamato(2-)-N,O1)iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monohydrogen (L-glutamato(2-)-N,O1)iron is a coordination compound where iron is complexed with the amino acid L-glutamate. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The iron center in this compound is coordinated by the nitrogen and oxygen atoms of the L-glutamate ligand, forming a stable complex.
準備方法
Synthetic Routes and Reaction Conditions
Monohydrogen (L-glutamato(2-)-N,O1)iron can be synthesized through the reaction of iron salts with L-glutamate under controlled conditions. One common method involves dissolving iron(II) chloride in water and then adding an aqueous solution of L-glutamate. The reaction is typically carried out at room temperature with constant stirring to ensure complete complexation. The resulting solution is then filtered and the product is isolated by evaporation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as filtration, centrifugation, and drying.
化学反応の分析
Types of Reactions
Monohydrogen (L-glutamato(2-)-N,O1)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized from iron(II) to iron(III) under certain conditions.
Reduction: The iron center can be reduced back to iron(II) from iron(III).
Substitution: The L-glutamate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron center.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the iron center.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: The major product is the iron(III) complex of L-glutamate.
Reduction: The major product is the iron(II) complex of L-glutamate.
Substitution: The major products are the new iron complexes with the substituted ligands.
科学的研究の応用
Monohydrogen (L-glutamato(2-)-N,O1)iron has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of iron with amino acids.
Biology: It is used to investigate the role of iron in biological systems, particularly in the context of iron transport and storage.
Industry: It is used in the synthesis of iron-containing materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Monohydrogen (L-glutamato(2-)-N,O1)iron involves the coordination of the iron center with the nitrogen and oxygen atoms of the L-glutamate ligand. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in biological systems, the compound may interact with proteins involved in iron transport and storage.
類似化合物との比較
Monohydrogen (L-glutamato(2-)-N,O1)iron can be compared with other iron-amino acid complexes, such as:
- Iron(II) glycine complex
- Iron(III) histidine complex
- Iron(II) cysteine complex
Uniqueness
The uniqueness of this compound lies in its specific coordination with L-glutamate, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen donor atoms in the L-glutamate ligand provides a stable and versatile coordination environment for the iron center, making it suitable for various applications.
特性
CAS番号 |
77280-84-3 |
|---|---|
分子式 |
C5H9FeNO4+3 |
分子量 |
202.97 g/mol |
IUPAC名 |
2-aminopentanedioic acid;iron(3+) |
InChI |
InChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3 |
InChIキー |
LRZFGHIPHGKYER-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


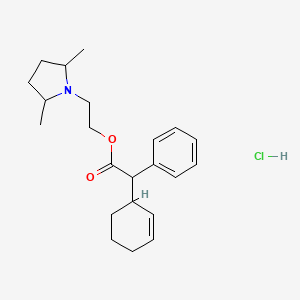
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
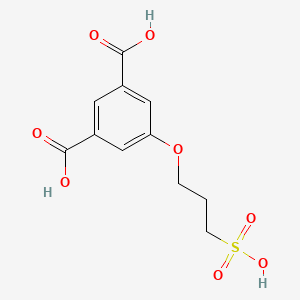
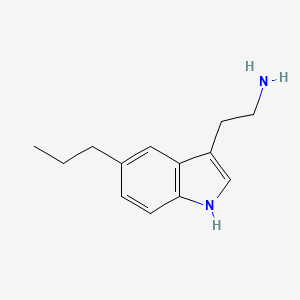
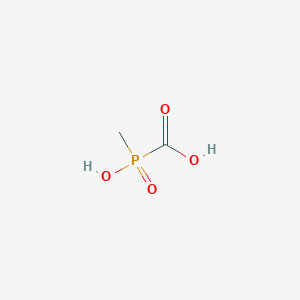
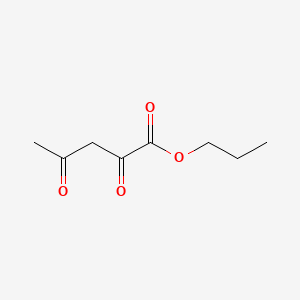
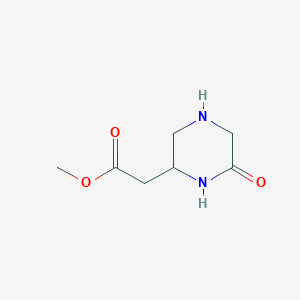
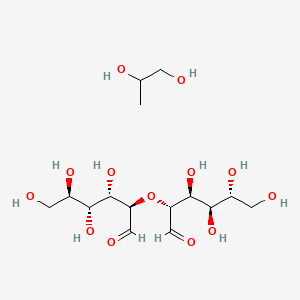
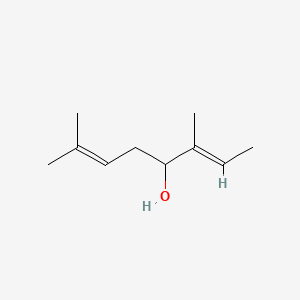
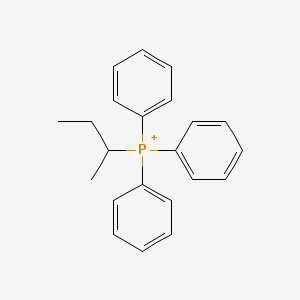

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)


